molecular formula C8H10IN3 B1672012 Iobenguane (131I) CAS No. 77679-27-7

Iobenguane (131I)

カタログ番号: B1672012
CAS番号: 77679-27-7
分子量: 279.09 g/mol
InChIキー: PDWUPXJEEYOOTR-JRGAVVOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Iobenguane (131I) is typically prepared by an isotope exchange reaction. This involves the incorporation of radioactive iodine-131 into the molecular structure of iobenguane . The reaction conditions must be carefully controlled to ensure the correct incorporation of the radioactive isotope.

Industrial Production Methods: The process requires stringent quality control measures to ensure the purity and safety of the final product .

Types of Reactions:

    Oxidation: Iobenguane (131I) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can also occur, especially under specific conditions that favor the reduction of the iodine atom.

    Substitution: Substitution reactions are common, where the iodine atom can be replaced by other halogens or functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iodinated derivatives, while substitution reactions can yield various halogenated compounds.

科学的研究の応用

ヨードベンゾグアニジン (131I) は、特に化学、生物学、医学、および産業の分野で、科学研究において幅広い用途があります .

化学:

  • アドレナリン作動性ニューロンの挙動を理解するために、放射化学的研究におけるトレーサーとして使用されます。

生物学:

  • アドレナリン作動性組織におけるノルエピネフリンの取り込みと代謝の研究に役立ちます。

医学:

産業:

  • 診断用と治療用の放射性医薬品の製造に使用されます。

作用機序

ヨードベンゾグアニジン (131I) は、ノルエピネフリンの構造を模倣しており、副腎髄質、肝臓、心臓、および脾臓のアドレナリン作動性組織によって取り込まれることができます 。 アドレナリン作動性神経終末内に入ると、シナプス前貯蔵小胞に貯蔵されます。 放射性ヨウ素-131はベータ線を放出し、化合物を取り込んだ腫瘍細胞を破壊します .

類似の化合物:

    ノルエピネフリン: ヨードベンゾグアニジン (131I) が模倣する天然の神経伝達物質。

    メタヨードベンジルグアニジン (MIBG): 同様の診断用および治療用アプリケーションで使用される非放射性アナログ。

独自性: ヨードベンゾグアニジン (131I) は、イメージングと治療の両方の目的で利用できる放射性ヨウ素-131成分が特徴です。 この二重機能性は、神経内分泌腫瘍の治療において特に価値があります .

類似化合物との比較

    Norepinephrine: The natural neurotransmitter that iobenguane (131I) mimics.

    Metaiodobenzylguanidine (MIBG): A non-radioactive analog used in similar diagnostic and therapeutic applications.

Uniqueness: Iobenguane (131I) is unique due to its radioactive iodine-131 component, which allows it to be used both for imaging and therapeutic purposes. This dual functionality makes it particularly valuable in the treatment of neuroendocrine tumors .

生物活性

Iobenguane (131I), also known as metaiodobenzylguanidine (MIBG), is a radiopharmaceutical agent primarily used in the treatment of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma. Its biological activity is largely attributed to its structural similarity to norepinephrine, allowing it to be taken up by adrenergic tissues and tumors that express norepinephrine transporters. This article explores the biological activity of Iobenguane (131I) through various studies, highlighting its efficacy, safety, and pharmacokinetics.

Iobenguane (131I) functions as a radiolabeled analog of norepinephrine. Once administered, it is selectively taken up by adrenergic tissues and tumors via norepinephrine transporters. The radioactive iodine-131 emits beta particles, which induce cytotoxic effects in the targeted tissues. This targeted approach allows for localized radiation therapy while minimizing exposure to surrounding healthy tissues.

Summary of Clinical Trials

  • Phase II Trials : A pivotal Phase II trial evaluated the efficacy of Iobenguane (131I) in patients with unresectable or metastatic pheochromocytoma or paraganglioma. Out of 68 evaluable patients, 17 (25%) experienced a 50% or greater reduction in antihypertensive medication for at least six months. Tumor response was observed in 15 patients (22%), with a duration of response lasting at least six months in 53% of these cases .
  • High-Specific-Activity Formulations : Recent studies have focused on high-specific-activity formulations of Iobenguane (131I), which have shown improved efficacy and tolerability compared to traditional formulations. In one study, a significant biochemical response was noted in 51% of patients with paragangliomas treated with high-specific-activity Iobenguane .
  • Meta-Analysis Findings : A meta-analysis encompassing 243 patients across 17 studies reported an objective radiological response rate of 30%, with a disease control rate of 82%. The biochemical response was noted in 51% of cases, indicating substantial clinical benefit from this therapeutic approach .

Pharmacokinetics and Dosimetry

The pharmacokinetics of Iobenguane (131I) indicate rapid clearance from the bloodstream, with approximately 80% excreted through urine within 120 hours post-administration . Dosimetry studies suggest that therapeutic doses can deliver significant radiation doses to tumors while sparing normal tissues:

Organ Estimated Dose (Gy)
Bone Marrow1.4
Kidneys10.4

These estimates are crucial for optimizing treatment regimens and minimizing adverse effects .

Safety Profile

The safety profile of Iobenguane (131I) has been evaluated across multiple studies:

  • Adverse Reactions : Common grade 3-4 adverse reactions include lymphopenia, neutropenia, thrombocytopenia, fatigue, and nausea . In the pooled safety population from various trials, approximately 6.8% developed myelodysplastic syndromes or acute leukemia following treatment .
  • Management of Hypertension : Notably, acute hypertension was observed in about 14% of patients shortly after infusion, necessitating careful monitoring during treatment .

Case Studies

  • Case Study on Pheochromocytoma Management : A case study involving a patient with advanced pheochromocytoma demonstrated a complete biochemical response following treatment with high-specific-activity Iobenguane (131I). The patient exhibited normalization of catecholamine levels and significant tumor size reduction over a follow-up period of one year .
  • Longitudinal Study on Tumor Response : Another longitudinal study tracked biomarker responses over a year in patients treated with Iobenguane (131I). Results indicated that best overall biomarker responses were observed between six to twelve months post-treatment, correlating closely with reductions in antihypertensive medication use .

特性

IUPAC Name

2-[(3-(131I)iodanylphenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWUPXJEEYOOTR-JRGAVVOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[131I])CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228311
Record name Iobenguane I 131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77679-27-7
Record name [131I]-m-Iodobenzylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77679-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iobenguane I 131 [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077679277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iobenguane I 131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOBENGUANE I-131
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q461L7AK4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iobenguane (131I)
Reactant of Route 2
Reactant of Route 2
Iobenguane (131I)
Reactant of Route 3
Reactant of Route 3
Iobenguane (131I)
Reactant of Route 4
Reactant of Route 4
Iobenguane (131I)
Reactant of Route 5
Reactant of Route 5
Iobenguane (131I)
Reactant of Route 6
Reactant of Route 6
Iobenguane (131I)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。